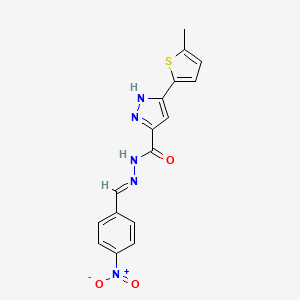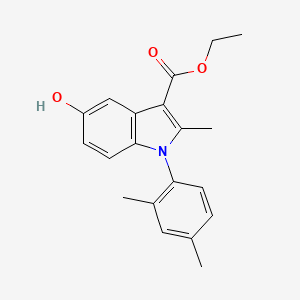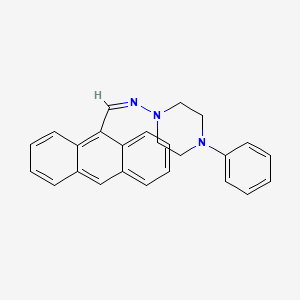
3-(5-Methyl-2-thienyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Methyl-2-thienyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-Methyl-2-thienyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” typically involves the condensation of 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Substituted derivatives at the nitrobenzylidene moiety.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “3-(5-Methyl-2-thienyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. Molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- 4-Nitrobenzaldehyde derivatives
- Other pyrazole derivatives
Uniqueness
The unique combination of the thienyl, pyrazole, and nitrobenzylidene moieties in “3-(5-Methyl-2-thienyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H13N5O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13N5O3S/c1-10-2-7-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(6-4-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+ |
InChI Key |
CRZICVPGYVABRD-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665210.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665217.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665218.png)
![6-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11665220.png)
![Methyl ({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11665234.png)

![ethyl 4-{5-[(E)-(2-{[(4-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B11665239.png)
![(5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11665242.png)
![N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665248.png)
![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11665257.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11665272.png)
![4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11665280.png)

![(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665282.png)
